1-Nitro-9-aminoacridine
Overview
Description
1-Nitro-9-aminoacridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications. This compound, in particular, has garnered attention for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-9-aminoacridine can be synthesized through various methods. One common approach involves the nitration of 9-aminoacridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The nitration process introduces a nitro group at the 1-position of the acridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-9-aminoacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: 1,9-Diaminoacridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-9-aminoacridine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its DNA intercalation properties, which can affect DNA replication and transcription.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Nitro-9-aminoacridine primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s antimicrobial and anticancer activities are attributed to this mechanism .
Comparison with Similar Compounds
9-Aminoacridine: Lacks the nitro group, primarily used as an antiseptic.
1-Nitroacridine: Lacks the amino group, studied for its antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness: 1-Nitro-9-aminoacridine is unique due to the presence of both nitro and amino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
1-nitroacridin-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQZSOCPFYNJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176330 | |
Record name | 1-Nitro-9-aminoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21914-54-5 | |
Record name | 1-Nitro-9-aminoacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-9-aminoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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